Acetyl-Tau Peptide (273-284) amide Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

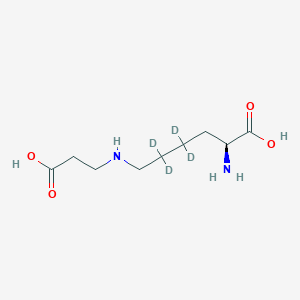

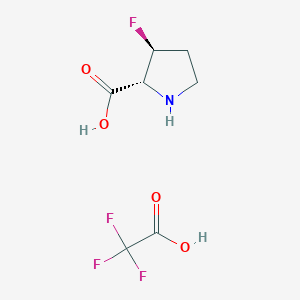

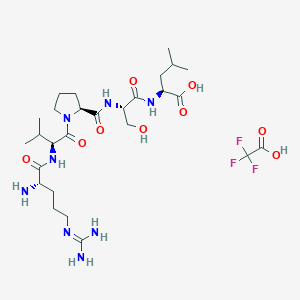

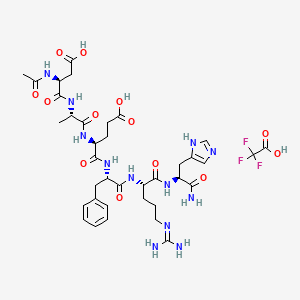

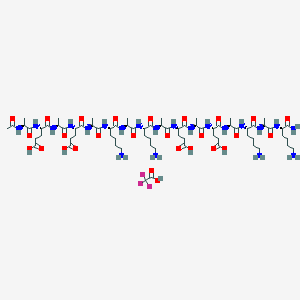

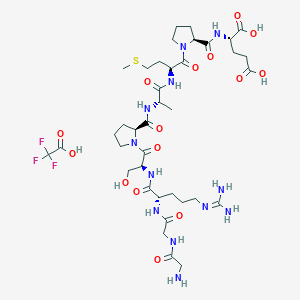

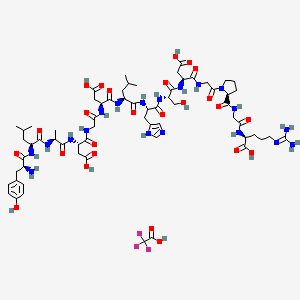

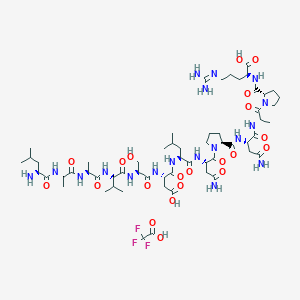

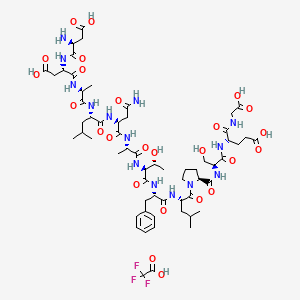

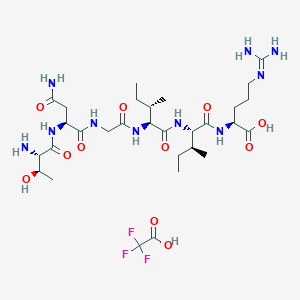

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is a synthetic peptide with the sequence Ac-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-NH₂ . It forms homooligomers and heterooligomers with Aβ (25-35) .

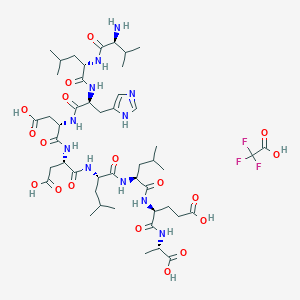

Molecular Structure Analysis

The molecular formula of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is C₆₄H₁₁₆N₁₈O₁₇ . Its molecular weight is 1409.74 . The one-letter code for the peptide sequence is Ac-GKVQIINKKLDL-NH₂ .Physical And Chemical Properties Analysis

The salt form of this peptide is Trifluoroacetate . It has a molecular weight of 1409.74 and a chemical formula of C₆₄H₁₁₆N₁₈O₁₇ . The storage temperature for this compound is less than -15°C .Applications De Recherche Scientifique

Alzheimer’s Disease Research

“Acetyl-Tau Peptide (273-284) amide” forms homooligomers and heterooligomers with Aβ (25-35), which is a key peptide involved in the formation of amyloid plaques found in the brains of Alzheimer’s patients . This suggests that the peptide could be used in research to understand the pathology of Alzheimer’s disease and develop potential treatments.

Anticancer Research

There’s a study titled “PE and PS Lipids Synergistically Enhance Membrane Poration by a Peptide with Anticancer Properties” that seems to involve this peptide . Although the details are not clear, it suggests that the peptide might have potential applications in cancer research, particularly in understanding how certain peptides can enhance the poration of cancer cell membranes.

Pharmaceutical Testing

This peptide is available for purchase online for pharmaceutical testing . This suggests that it could be used in a variety of pharmaceutical research applications, such as drug discovery and development, pharmacokinetics, and pharmacodynamics studies.

Reference Standards

The peptide is also used as a high-quality reference standard for accurate results in various scientific experiments . Reference standards are critical for method validation, calibration of equipment, and quality control of laboratory assays.

Mécanisme D'action

Target of Action

The primary target of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is the Amyloid-beta (Aβ) peptide , specifically the Ac-Aβ (25-35)-NH2 fragment . This peptide fragment plays a crucial role in the pathogenesis of Alzheimer’s disease.

Mode of Action

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate interacts with its target by limiting the substantial aggregation of Ac-Aβ (25-35)-NH2 . By doing so, it acts as an inhibitor of Ac-Aβ (25-35)-NH2 .

Biochemical Pathways

The compound affects the biochemical pathway involved in the formation of amyloid plaques , a characteristic feature of Alzheimer’s disease. By inhibiting the aggregation of Ac-Aβ (25-35)-NH2, it potentially disrupts the formation of these plaques .

Result of Action

The primary molecular effect of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is the reduction in the aggregation of Ac-Aβ (25-35)-NH2 . This action at the molecular level could potentially lead to a decrease in the formation of amyloid plaques, thereby mitigating the symptoms of Alzheimer’s disease.

Orientations Futures

Propriétés

IUPAC Name |

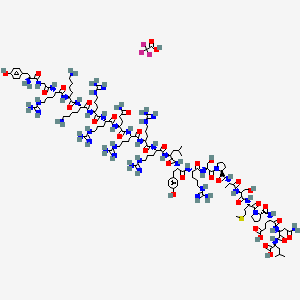

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H116N18O17.C2HF3O2/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4;3-2(4,5)1(6)7/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88);(H,6,7)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAMUZFPACIOAW-ZAXCWQNASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

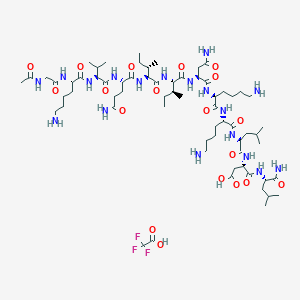

Molecular Formula |

C66H117F3N18O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1523.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.